molecular formula C18H14N4O7S2 B2985107 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate CAS No. 896019-22-0

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2985107
CAS No.: 896019-22-0
M. Wt: 462.45
InChI Key: GACDNAVVULZTPF-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (CAS 896019-22-0) is a synthetic small molecule with a molecular formula of C 18 H 14 N 4 O 7 S 2 and a molecular weight of 462.5 g/mol . Its structure integrates a 4-oxo-4H-pyran core linked via a thioether bridge to a 5-propionamido-1,3,4-thiadiazole moiety and is esterified with a 4-nitrobenzoate group . This multi-heterocyclic architecture is highly relevant in medicinal chemistry, particularly due to the 1,3,4-thiadiazole scaffold, which is a privileged structure in drug design known for its diverse pharmacological activities . The compound's research value is rooted in its potential to interact with key biological targets. The 1,3,4-thiadiazole ring system is recognized for its ability to serve as a bio-isosteric replacement and is found in compounds with documented anticancer, antimicrobial, and anti-tubercular activities . The electron-withdrawing 4-nitrobenzoate ester may influence the compound's lipophilicity and receptor binding affinity, potentially enhancing its interaction with enzyme active sites . This profile makes it a promising candidate for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for developing novel therapeutic agents targeting a range of diseases. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-3-5-11(6-4-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACDNAVVULZTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key comparisons between the target compound and its closest analogs based on substituent variations:

Compound Name CAS Number Substituent (Benzoate) Amide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target: 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate Not Provided 4-nitro Propionamido C₁₈H₁₄N₄O₇S₂ ~462.5 (inferred) Para-nitro group enhances electron withdrawal; propionamido increases lipophilicity.
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate 896019-16-2 3-nitro Propionamido C₁₈H₁₄N₄O₇S₂ 462.5 Meta-nitro substitution may alter steric/electronic effects vs. para position.
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate 896016-19-6 4-nitro Acetamido C₁₇H₁₂N₄O₇S₂ 448.4 Shorter acyl chain (acetamido) reduces molecular weight and lipophilicity.
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate 896018-32-9 3-fluoro Propionamido C₁₈H₁₄FN₃O₅S₂ 435.5 Fluoro substituent offers smaller steric profile and moderate electron withdrawal.
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate Not Provided 2-fluoro Propionamido Not Provided Not Provided Ortho-fluoro substitution may introduce steric hindrance near the ester linkage.

Key Research Findings and Implications

A. Substituent Position Effects

  • Nitro vs. The para-nitro configuration in the target compound may enhance resonance stabilization compared to meta-nitro analogs .
  • Ortho vs. Para Substituents : Ortho-fluoro derivatives (e.g., ) likely exhibit reduced ester stability due to steric strain, whereas para-substituents (e.g., nitro in the target) maximize electronic effects without steric interference.

B. Amide Chain Length

  • Propionamido vs. Acetamido : The propionamido group (C₃H₇CONH-) in the target compound increases hydrophobicity compared to acetamido (C₂H₅CONH-), as evidenced by the higher molecular weight (462.5 vs. 448.4 g/mol) . This may improve membrane permeability in biological systems.

C. Unresolved Data Gaps

  • Physicochemical parameters (e.g., solubility, melting point) for the target compound remain unreported. However, analogs like the 3-nitro derivative (CAS 896019-16-2) provide a benchmark for inferring stability and synthetic handling .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the thiadiazole-pyran-nitrobenzoate scaffold?

  • Methodology : The compound’s core structure can be synthesized through multi-step reactions involving:

  • Thiadiazole formation : Reaction of 5-propionamido-1,3,4-thiadiazol-2-thiol with a brominated pyran intermediate (e.g., 3-(bromomethyl)-4-oxo-4H-pyran) under basic conditions to form the thioether linkage .
  • Esterification : Coupling the pyran-thiadiazole intermediate with 4-nitrobenzoyl chloride in anhydrous DMF using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .
  • Spectroscopy :
  • IR : Confirm ester C=O (1720–1700 cm⁻¹), nitro group (1530–1350 cm⁻¹), and thiadiazole C=S (690–630 cm⁻¹) .
  • NMR : ¹H NMR signals for pyran protons (δ 6.2–7.1 ppm), nitrobenzoyl aromatic protons (δ 8.2–8.5 ppm), and thiadiazole NH (δ 10.5–11.0 ppm) .

Advanced Research Questions

Q. What strategies optimize the yield of the thioether linkage during synthesis?

  • Reaction conditions :

  • Use a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C to enhance nucleophilic substitution between the thiol and bromomethylpyran .
  • Catalyze with K₂CO₃ or Cs₂CO₃ to deprotonate the thiol and accelerate the reaction .
    • Challenges : Competing oxidation of the thiol to disulfide can reduce yields. Mitigate by conducting reactions under inert atmosphere (N₂/Ar) .

Q. How do structural modifications (e.g., nitro group position) affect biological activity?

  • Case study : Replace the 4-nitrobenzoate group with 3-nitro or 2-nitro isomers.

  • Antimicrobial assays : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 4-nitro isomer often shows superior activity due to enhanced electron-withdrawing effects stabilizing the ester linkage .
  • SAR insights : Nitro group position influences lipophilicity (logP) and membrane permeability, as shown in molecular docking studies .

Q. How to resolve contradictions in reported antimicrobial efficacy across studies?

  • Data analysis :

  • Variable protocols : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and agar dilution vs. broth microdilution methods can lead to discrepancies .
  • Statistical validation : Apply ANOVA to compare datasets and identify outliers. For example, a 2021 study reported MIC = 8 µg/mL for S. aureus , while a 2023 study found MIC = 16 µg/mL —likely due to strain-specific resistance.

Methodological Recommendations

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Software :

  • SwissADME : Estimate logP (2.8–3.2), solubility (LogS = -4.5), and bioavailability (Lipinski violations: 0) .
  • AutoDock Vina : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity .

Q. How to design stability studies for aqueous formulations of this compound?

  • Protocol :

  • Prepare solutions in PBS (pH 7.4) and store at 4°C, 25°C, and 40°C.
  • Monitor degradation via HPLC at 0, 7, 14, and 30 days. Hydrolysis of the ester bond (t₁/₂ ~ 14 days at 40°C) is the primary degradation pathway .

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